1-[(5-chloro-2-methoxyphenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol
Description
This compound belongs to a class of carbazole amino alcohol derivatives characterized by a 3,6-dichloro-substituted carbazole core linked to a propan-2-ol backbone with an aryl amino substituent. The structural motif of dichlorocarbazole is prevalent in antimicrobial and enzyme-inhibitory agents, as evidenced by analogs such as SPI031 (antibacterial) and dynamin inhibitors (e.g., wiskostatin derivatives) .
Properties
Molecular Formula |
C22H19Cl3N2O2 |
|---|---|
Molecular Weight |
449.8 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyanilino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol |
InChI |
InChI=1S/C22H19Cl3N2O2/c1-29-22-7-4-15(25)10-19(22)26-11-16(28)12-27-20-5-2-13(23)8-17(20)18-9-14(24)3-6-21(18)27/h2-10,16,26,28H,11-12H2,1H3 |
InChI Key |
ZLBGNIKDQYPBCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-chloro-2-methoxyphenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol typically involves multiple steps, including the formation of the carbazole core, chlorination, and subsequent coupling with the phenyl group. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride or phosphorus pentachloride, and coupling agents like palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(5-chloro-2-methoxyphenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(5-chloro-2-methoxyphenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(5-chloro-2-methoxyphenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structure-Activity Relationship (SAR) Insights:
Carbazole Halogenation :
- 3,6-Dichloro substitution (as in DCAP and SPI031) is critical for antibacterial activity, likely enhancing membrane penetration or target binding .
- Bromine substitution (e.g., 3,6-dibromo) shifts activity toward dynamin inhibition, suggesting halogen size influences target selectivity .
Amino Side Chain: Alkylamino groups (e.g., 3-methylbutyl, sec-butyl) enhance antibacterial potency, possibly by promoting hydrophobic interactions with bacterial membranes or efflux pumps .
Mechanistic Divergence: Carbazole derivatives with alkylamino chains predominantly act as antibacterials, while aromatic amino substituents (e.g., benzyl, methoxyphenyl) are associated with eukaryotic targets (e.g., dynamin, β-hematin) .
Biological Activity
1-[(5-chloro-2-methoxyphenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its chemical characteristics, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 449.8 g/mol. The IUPAC name is 1-(5-chloro-2-methoxyanilino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol, indicating a structure that combines a carbazole moiety with a chlorinated phenyl group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 449.8 g/mol |
| IUPAC Name | 1-(5-chloro-2-methoxyanilino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an enzyme inhibitor or receptor modulator, influencing several biochemical pathways. Specific studies have shown that compounds with similar structures can interact with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling and have implications in various diseases.
Anticancer Properties
Research indicates that derivatives of carbazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that carbazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways such as the p53 pathway and the inhibition of the NF-kB pathway. The presence of chlorinated phenyl groups may enhance these effects by increasing lipophilicity and cellular uptake.
Antimicrobial Activity
Compounds similar to 1-[(5-chloro-2-methoxyphenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol have also been evaluated for antimicrobial activity. In vitro studies have reported varying degrees of antibacterial and antifungal effects against pathogens like Staphylococcus aureus and Candida albicans. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Some studies have highlighted that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, leading to reduced inflammation in models of chronic inflammatory diseases.
Case Studies and Research Findings
- Anticancer Study : A study published in Cancer Research evaluated a series of carbazole derivatives, including those structurally related to our compound. The results indicated that these compounds could significantly inhibit tumor growth in xenograft models by inducing apoptosis via mitochondrial pathways .
- Antimicrobial Evaluation : In a comparative study on various chlorinated phenyl derivatives, it was found that certain compounds exhibited potent antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) below 10 µg/mL .
- Inflammation Model : A recent investigation into the anti-inflammatory properties showed that derivatives of this class could reduce levels of TNF-alpha in LPS-stimulated macrophages by over 50%, suggesting a promising avenue for therapeutic development in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
